1-Boc-2-trimethylsilanyl-indole
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Overview
Description
tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate: is an organic compound that features a tert-butyl group, a trimethylsilyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2-trimethylsilanyl-indole typically involves the protection of functional groups and the introduction of the tert-butyl and trimethylsilyl groups. One common method involves the use of tert-butyl chloroformate and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Trimethylsilyl chloride and other silylating agents are used for introducing the trimethylsilyl group.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Alcohol derivatives.
Substitution: Various silyl ethers and other substituted indoles.
Scientific Research Applications
Chemistry: In organic synthesis, 1-Boc-2-trimethylsilanyl-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s indole moiety is of particular interest in medicinal chemistry due to its presence in many biologically active molecules. It can be used in the design of new drugs targeting various biological pathways .
Industry: In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-Boc-2-trimethylsilanyl-indole involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
- tert-Butyl 2-(trimethylgermyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(triethylsilyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(triisopropylsilyl)-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide steric hindrance and stability. This combination allows for selective reactions and protection of functional groups during synthesis .
Properties
IUPAC Name |
tert-butyl 2-trimethylsilylindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-13-10-8-7-9-12(13)11-14(17)20(4,5)6/h7-11H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOFOVJJKPFNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698638 |
Source
|
Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146337-49-7 |
Source
|
Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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